2-Allylphenyl 3-azetidinyl ether

説明

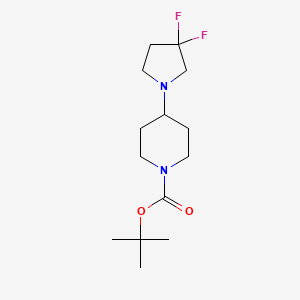

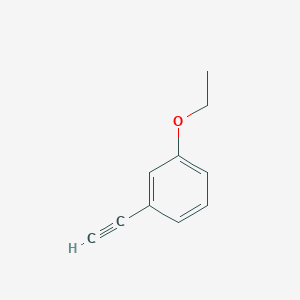

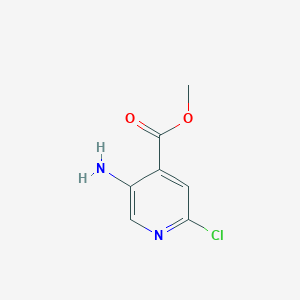

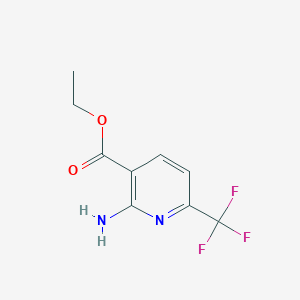

2-Allylphenyl 3-azetidinyl ether is a chemical compound with the molecular formula C12H15NO . It is used for research purposes.

Synthesis Analysis

Azetidines, which include 2-Allylphenyl 3-azetidinyl ether, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances, with methods including ring contraction, cycloaddition reactions, C–H activation, coupling with Grignard reagents, and strain-release homologation .Molecular Structure Analysis

The molecular structure of 2-Allylphenyl 3-azetidinyl ether is represented by the molecular formula C12H15NO. The molecular weight of this compound is 189.25 g/mol.Chemical Reactions Analysis

Azetidines, including 2-Allylphenyl 3-azetidinyl ether, have unique reactivity due to their considerable ring strain . This reactivity can be triggered under appropriate reaction conditions . For instance, the efficiency of photorelease reactions of azetidinyl-substituted compounds was found to be 2- to 5-fold higher than the corresponding diethylamino coumarins .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Allylphenyl 3-azetidinyl ether include its molecular formula (C12H15NO) and molecular weight (189.25 g/mol). More detailed information about its melting point, boiling point, density, and other properties can be found on specialized chemical databases .科学的研究の応用

-

Synthesis and Reactivity of Azetidines

- Application : Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry. Their reactivity is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions .

- Methods : The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .

- Results : Recent advances in the chemistry and reactivity of azetidines have been reported. These include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

-

Photolabile Coumarins with Improved Efficiency through Azetidinyl Substitution

- Application : Azetidinyl substituents have been used to improve the fluorescence quantum yield of several classes of fluorophores. This improvement in quantum yields of fluorescence values has been attributed to a decrease in the rate of population of twisted intramolecular charge transfer (TICT) states upon excitation .

- Methods : The efficiency of the photorelease reactions of the azetidinyl-substituted compounds was 2- to 5-fold higher than the corresponding diethylamino coumarins .

- Results : The azetidinyl substituents can be used to improve the efficiency of photochemical processes beyond fluorescence through inhibition of competitive deactivation pathways .

-

Applications of Metalated Azetidines

- Application : Metalated azetidines are used in organic synthesis for the creation of complex molecules. The metalation of azetidines allows for the introduction of various functional groups at the azetidine ring .

- Methods : The methods of synthesis of azetidines and the reaction type used for functionalization of azetidines are organized in the review .

- Results : The application of metalated azetidines in organic synthesis has been reported recently .

-

Practical C(sp3)–H Functionalization

- Application : The C(sp3)–H functionalization of azetidines is a practical method for the introduction of new functional groups into the azetidine ring .

- Methods : The methods of synthesis of azetidines and the reaction type used for functionalization of azetidines are organized in the review .

- Results : The practical C(sp3)–H functionalization of azetidines has been reported recently .

-

Invention of New [2+2] Cycloaddition Reactions for Azetidine Synthesis

- Application : The invention of new [2+2] cycloaddition reactions for azetidine synthesis represents a significant advancement in the field. This method allows for the creation of complex molecules using azetidines .

- Methods : The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .

- Results : The invention of new [2+2] cycloaddition reactions for azetidine synthesis has been reported recently .

-

Facile Opening with Carbon Nucleophiles

- Application : The facile opening with carbon nucleophiles is a method used in organic synthesis involving azetidines. This method allows for the introduction of various functional groups at the azetidine ring .

- Methods : The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .

- Results : The facile opening with carbon nucleophiles has been reported recently .

将来の方向性

Azetidines, including 2-Allylphenyl 3-azetidinyl ether, have seen remarkable advances in their chemistry and reactivity . Future directions in this field may include further exploration of the synthesis, reactivity, and application of azetidines . This could involve the development of new methods of synthesis and functionalization, as well as the use of azetidines as motifs in drug discovery, polymerization, and chiral templates .

特性

IUPAC Name |

3-(2-prop-2-enylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-5-10-6-3-4-7-12(10)14-11-8-13-9-11/h2-4,6-7,11,13H,1,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFZPWOVJSCIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allylphenyl 3-azetidinyl ether | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopentanone, 2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-](/img/structure/B1395285.png)